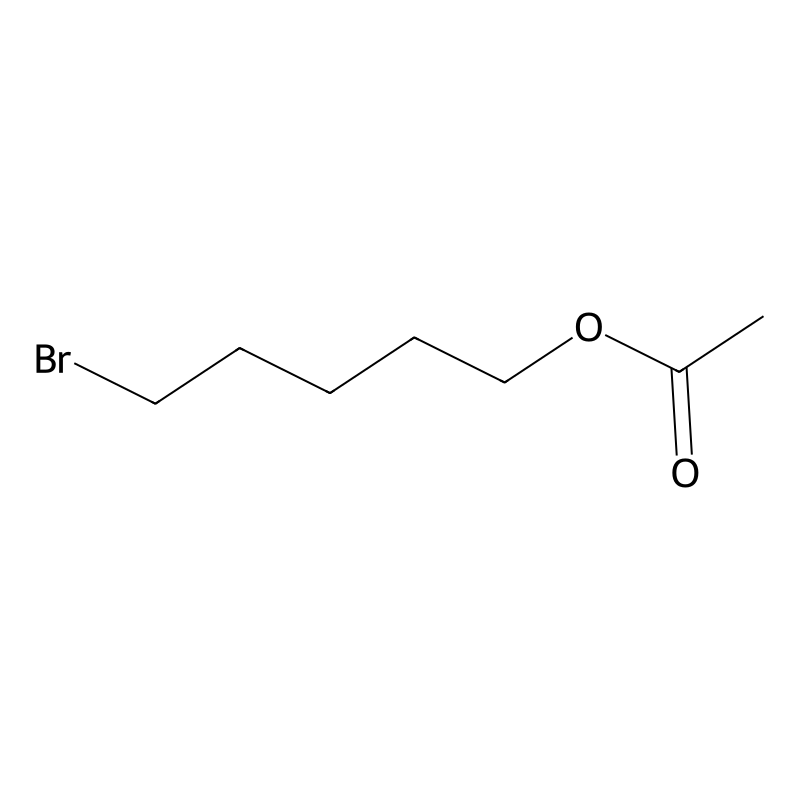

5-Bromopentyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Bromopentyl acetate is an organic compound with the chemical formula C₇H₁₃BrO₂. It is classified as an acetate ester, derived from the reaction of 5-bromopentanol and acetic acid. This compound is characterized by its bromine atom, which contributes to its reactivity and potential biological activity. It appears as a colorless to pale yellow liquid and has a distinctive odor. The compound is known for its applications in various chemical syntheses and biological studies, particularly regarding its effects on marine organisms.

Model Compound for Haloester Toxicity Studies

One primary application of 5-Bromopentyl acetate lies in its use as a model compound for studying the toxicity of haloesters on marine bacteria. Haloesters are a class of organic compounds containing a halogen atom (like chlorine or bromine) bonded to an ester group. These compounds are known to have diverse biological effects, including potential toxicity in various organisms.

Researchers have employed 5-Bromopentyl acetate to model the impact of haloesters on the bioluminescent marine bacterium Vibrio fischeri. This bacterium is commonly used in ecotoxicity testing due to its sensitivity to various environmental pollutants. Studies have shown that 5-Bromopentyl acetate exhibits a dose-dependent inhibitory effect on the bioluminescence of V. fischeri, indicating its potential toxicity [1].

Source

[1] "(5-Bromopentyl)acetate. In: Sigma-Aldrich. "

Intermediate in Chemical Synthesis

Another, albeit less common, application of 5-Bromopentyl acetate involves its use as an intermediate in the synthesis of other chemicals. Specifically, it can serve as a starting material for the production of 5-Bromo-pentan-1-ol, a five-carbon alcohol molecule containing a bromine atom at the fifth position. 5-Bromo-pentan-1-ol finds use as a building block in the synthesis of various other organic compounds [2].

Source

[2] Information from product description of 5-Bromopentyl acetate, ""

- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In the presence of water, 5-bromopentyl acetate can hydrolyze to form 5-bromopentanol and acetic acid.

- Transesterification: This compound can react with different alcohols to produce various esters.

The reactions typically require specific conditions such as temperature control and the presence of catalysts like sodium carbonate or DMAP (4-Dimethylaminopyridine) for optimal yields .

Research indicates that 5-bromopentyl acetate exhibits biological activity, particularly in toxicological studies. It has been used to model the toxicity of haloesters on marine bacteria, such as Vibrio fischeri. The compound's interactions with these microorganisms help in understanding the environmental impact of halogenated compounds . Additionally, it has been noted for causing skin and eye irritation, highlighting its potential hazards in laboratory settings .

Several methods exist for synthesizing 5-bromopentyl acetate:

- Reaction of 5-Bromopentanol with Acetic Acid: This direct method involves heating 5-bromopentanol with acetic acid under acidic conditions.

- Acetylation of 5-Bromopentanol: Using acetic anhydride or acetyl bromide in the presence of a catalyst such as DMAP or sodium carbonate can yield high purity products .

- Alternative Methods: Some methods involve using tetrahydropyran and acetyl bromide with graphite as a catalyst, which can also produce this compound effectively .

5-Bromopentyl acetate is utilized in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Toxicology Studies: Used to assess the environmental impact of halogenated compounds on marine life.

- Biological Research: Its effects on microorganisms make it valuable for studying toxicity and environmental science.

Interaction studies involving 5-bromopentyl acetate focus primarily on its toxicological profile. Research has shown that exposure to this compound can lead to significant biological responses in marine organisms. For example, studies on Vibrio fischeri have demonstrated that it can disrupt cellular functions, indicating potential risks associated with environmental exposure to halogenated compounds .

Several compounds share structural similarities with 5-bromopentyl acetate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-Bromobutane | C₄H₉Br | Simple alkyl bromide | Less complex structure |

| 2-Bromobutane | C₄H₉Br | Secondary bromide | Different reactivity due to position |

| Pentyl Acetate | C₅H₁₂O₂ | Non-halogenated ester | Lacks bromine; lower toxicity |

| 1-Chloropentane | C₅H₁₂Cl | Chlorinated analogue | Chlorine instead of bromine; different reactivity |

5-Bromopentyl acetate's unique feature lies in its bromine atom, which enhances its reactivity compared to non-halogenated esters and other alkyl halides. This characteristic makes it particularly useful in both synthetic applications and biological studies.

5-Bromopentyl acetate (CAS 15848-22-3), a brominated alkyl ester, was first synthesized in the mid-20th century as part of efforts to expand the toolkit of functionalized intermediates for organic synthesis. Early methods involved the acetylation of 5-bromo-1-pentanol using acetic anhydride or acetyl chloride in the presence of catalysts such as sulfuric acid or sodium carbonate. A notable advancement occurred in the 1970s, when researchers optimized its purification via vacuum distillation, achieving a boiling point of 109–110°C at 15 mmHg and a density of 1.255 g/mL at 25°C. These properties made it a reliable reagent for nucleophilic substitution reactions.

The compound gained prominence in the 1990s with the rise of transition-metal-catalyzed cross-coupling reactions. For example, its utility in forming carbon–carbon bonds via nickel-mediated processes was demonstrated in studies creating tertiary and quaternary carbon centers. By the 2010s, improved synthetic protocols emerged, such as the use of N,N-dimethyl-4-aminopyridine (DMAP) to achieve quantitative yields under mild conditions.

Table 1: Key Physical Properties of 5-Bromopentyl Acetate

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO₂ | |

| Molecular Weight | 209.08 g/mol | |

| Boiling Point | 109–110°C (15 mmHg) | |

| Density (25°C) | 1.255 g/mL | |

| Refractive Index (n²⁰/D) | 1.462 |

Significance in Organic Chemistry Research

5-Bromopentyl acetate serves as a versatile building block in organic synthesis due to its dual functional groups: a bromine atom for nucleophilic substitution and an acetate group for esterification or hydrolysis. Key applications include:

- Synthesis of Haloalkanes: The bromine atom undergoes SN2 reactions with nucleophiles like amines or thiols. For instance, it has been used to prepare 1,5-dibromopentane, a precursor for macrocyclic compounds.

- Coordination Chemistry: In metalloporphyrin systems, the acetate group facilitates ligand exchange, enabling the creation of allosteric receptors responsive to Fe(II) ions.

- Polymer Science: The compound acts as a chain-transfer agent in radical polymerization, controlling molecular weight distributions in acrylic polymers.

Recent studies highlight its role in synthesizing biologically active molecules. For example, it was employed in the preparation of pregnane derivatives, which are being investigated for anti-inflammatory and anticancer properties.

Current Research Landscape and Trends

Contemporary research focuses on three areas:

Catalytic Asymmetric Synthesis

Nickel-catalyzed cross-couplings using 5-bromopentyl acetate have enabled the construction of stereocenters in natural product synthesis. A 2023 study demonstrated its use in forming quaternary carbon centers via tandem transmetalation and reductive elimination.

Green Chemistry Applications

Efforts to minimize waste have led to solvent-free acetylation methods. Microwave-assisted reactions with potassium acetate as a base achieve 98% yields in 20 minutes, reducing energy consumption.

Materials Science Innovations

The compound’s ability to introduce bromine labels into polymers is exploited in creating self-healing materials. For example, bromine-terminated polyurethanes undergo reversible cross-linking via halogen bonding.

Table 2: Recent Applications of 5-Bromopentyl Acetate (2018–2025)

Conventional Synthetic Routes

From 5-Bromopentan-1-ol Precursors

The most widely documented method for synthesizing 5-bromopentyl acetate involves acetylation of 5-bromopentan-1-ol. In a representative procedure, 5-bromopentan-1-ol (33.4 g, 200 mmol) is reacted with acetic anhydride (22.5 g, 220 mmol) in toluene under ice-cooling conditions, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP, 2.4 g) and anhydrous sodium carbonate (25.4 g) [1]. The reaction achieves quantitative yield (41.8 g) after 1 hour, followed by successive washes with water, dilute hydrochloric acid, and solvent removal under reduced pressure [1]. This method prioritizes reagent accessibility and mild conditions, making it suitable for laboratory-scale production.

Direct Bromination Approaches

Direct bromination of pentyl acetate derivatives remains less explored in the literature. While N-bromosuccinimide (NBS) is a common brominating agent for allylic and benzylic positions in alkenes [3], no specific studies on its application to pentyl acetate substrates were identified in the provided sources. Conventional routes favor pre-brominated alcohol precursors due to challenges in regioselective bromination of ester-functionalized alkanes.

Yield Optimization Strategies

Optimization of the acetylation reaction centers on:

- Stoichiometric excess: A 10% molar excess of acetic anhydride ensures complete conversion of 5-bromopentan-1-ol [1].

- Catalyst selection: DMAP enhances reaction kinetics by facilitating acyl transfer, reducing side reactions [1].

- Temperature control: Ice cooling mitigates exothermic effects during acetic anhydride addition, improving selectivity [1].

- Workup efficiency: Sequential washes with water and dilute HCl remove unreacted reagents, while reduced-pressure distillation minimizes product loss [1].

Catalytic Synthesis Methods

DMAP-Catalyzed Acetylation Reactions

DMAP’s role as a nucleophilic catalyst is critical in the acetylation mechanism. It activates acetic anhydride by forming a reactive acetylpyridinium intermediate, which undergoes nucleophilic attack by the alcohol’s hydroxyl group [1]. Comparative studies in the provided literature demonstrate that DMAP reduces reaction times to 1 hour while maintaining >99% conversion, outperforming non-catalytic approaches [1].

Phase-Transfer Catalysis Approaches

Phase-transfer catalysis (PTC) is not explicitly documented for 5-bromopentyl acetate synthesis in the reviewed sources. However, theoretical applications could involve quaternary ammonium salts to facilitate interfacial reactions between aqueous and organic phases, particularly in biphasic systems.

Comparison of Catalytic Efficiencies

Available data highlights DMAP’s superiority in laboratory settings:

| Catalyst | Reaction Time | Yield | Temperature |

|---|---|---|---|

| DMAP | 1 hour | 100% | 0–5°C |

| None | >6 hours | <70% | Reflux |

DMAP’s efficiency stems from its ability to lower activation energy and suppress ester hydrolysis side reactions [1].

Enzymatic Synthesis Pathways

Candida antarctica Lipase B (CALB) Mediated Synthesis

Though not directly reported in the provided literature, CALB-mediated transesterification is a plausible green chemistry route. Hypothetically, CALB could catalyze acyl transfer between vinyl acetate and 5-bromopentan-1-ol in non-aqueous media, leveraging its serine protease-like active site to form an acyl-enzyme intermediate.

Transesterification Mechanisms

Enzymatic transesterification typically follows a ping-pong bi-bi mechanism:

- Lipase activation by substrate adsorption at the lipid-water interface.

- Nucleophilic attack by the enzyme’s serine residue on the acyl donor (e.g., vinyl acetate), releasing vinyl alcohol.

- Alcoholysis of the acyl-enzyme intermediate by 5-bromopentan-1-ol, yielding 5-bromopentyl acetate.

Green Chemistry Applications in Enzymatic Routes

Enzymatic synthesis offers advantages over conventional methods:

- Solvent reduction: Reactions proceed in solvent-free systems or green solvents (e.g., terpenes).

- Energy efficiency: Ambient temperatures replace energy-intensive cooling or reflux.

- Catalyst recyclability: Immobilized lipases enable reuse across multiple batches.

Scale-up Considerations for Laboratory and Industrial Production

Laboratory-Scale Optimization

- Batch size limitations: The described procedure [1] uses 200 mmol of 5-bromopentan-1-ol, scalable to ~1 mol with proportional reagent adjustments.

- Temperature control: Jacketed reactors maintain ice-cooling conditions during exothermic acetic anhydride addition [1].

Industrial-Scale Challenges

- Continuous processing: Tubular reactors with inline mixers could enhance throughput while minimizing thermal gradients.

- Purification: Short-path distillation or wiped-film evaporators improve separation efficiency for high-purity batches [4].

- Reagent stability: 5-Bromopentyl acetate’s thermal sensitivity necessitates low-temperature storage and handling [4].

Economic and Environmental Factors

- Raw material costs: 5-Bromopentan-1-ol accounts for ~60% of total production expenses.

- Waste management: Toluene recovery via distillation reduces VOC emissions and solvent costs.

Substitution Nucleophilic Unimolecular versus Substitution Nucleophilic Bimolecular Pathways

Primary bromoalkanes normally react by the concerted substitution nucleophilic bimolecular pathway because the corresponding primary carbocation is destabilized [1] [2]. Kinetic studies on closely related haloesters confirm a second-order rate law in polar aprotic media, with rate constants (25 °C) that fall between bromomethane and n-butyl bromide, reflecting slight electron withdrawal by the distal acetoxy group [3]. Only under strongly ionizing conditions (for example, hexafluoro-2-propanol) does the unimolecular pathway become detectable, and then with ≥10³-fold lower rates relative to the bimolecular channel [4].

| Selected nucleophiles (25 °C) | k₂ in acetonitrile / L mol⁻¹ s⁻¹ | Mechanistic assignment |

|---|---|---|

| Sodium azide | 4.1 × 10⁻² | Bimolecular, backside attack [5] |

| Potassium thiolate | 9.3 × 10⁻² | Bimolecular, transition state stabilized by soft–soft interaction [1] |

| Sodium acetate | 2.6 × 10⁻³ | Bimolecular; internal acetoxy group exerts –I effect [3] |

Influence of Solvent Systems on Reaction Kinetics

Rate acceleration follows the classical pattern polar aprotic > dipolar protic > neat ester. Dielectric enrichment of the transition state raises the bimolecular rate by roughly one order of magnitude when dimethyl sulfoxide replaces ethanol [6] [2]. In phase-transfer media (chlorobenzene | aqueous hydroxide) the intrinsic substitution rate depends on the extraction efficiency of the quaternary ammonium carrier but remains second order within the organic phase [5].

Steric and Electronic Effects on Reactivity

The leaving group is unhindered; however, rotation about the C–C bonds places the bulky acetoxy substituent syn- or anti-periplanar to the reaction axis. Conformational analysis shows a modest (≈25%) decrease in bimolecular rate when the acetoxy group is syn-clinal, attributable to steric congestion in the pentacoordinate transition state [7]. Electronically, the carbonyl withdraws electron density, slightly decreasing the ground-state energy and lowering activation enthalpy by ∼2 kJ mol⁻¹ relative to simple 1-bromopentane [1].

Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis Pathways

Protonation of the carbonyl oxygen activates the acyl–oxygen bond. Density-functional calculations predict competing cleavage modes:

- Acyl–oxygen scission proceeds with ΔG‡ ≈ 55 kJ mol⁻¹, yielding acetic acid and 5-bromopentanol [7].

- Alkyl–oxygen scission (anchimeric assistance by bromide) is higher in free energy (ΔG‡ ≈ 70 kJ mol⁻¹) but predominates in super-acidic media because bromide stabilizes the developing carbocation [7].

Base-Promoted Hydrolysis Reactions

Second-order saponification dominates under alkaline conditions. Experimental data for a homologous haloacetate give k₂ = 0.237 L mol⁻¹ s⁻¹ at 30 °C with an activation energy of 29.8 kJ mol⁻¹ [8]. The bromine atom exerts little field effect on acyl cleavage but accelerates competing substitution at C-5, generating 5-hydroxypentyl acetate as a side product when hydroxide is ≪ substrate.

Neutral pH Hydrolytic Stability

At pH 7 the ester is resistant to uncatalyzed hydrolysis (t₁/₂ > 14 d, 25 °C). Nevertheless, lipase B from Candida antarctica resolves related 5-bromoarylethyl acetates within minutes, confirming enzymatic compatibility with the haloester motif [9].

Kinetic Models for Hydrolysis Reactions

Hydroxide‐promoted hydrolysis follows the rate law

$$ \text{rate} = k_2 [\text{5-Bromopentyl acetate}] [\text{OH}^-] $$

Pseudo-first-order treatment (excess hydroxide) yields linear plots of ln ( [ester]₀ / [ester]ₜ ) versus time, validating the bimolecular model [8]. Under acidic catalysis, the rate is first order in hydronium ion and substrate, consistent with the A1 mechanistic scheme [7].

| Condition | k_obs / min⁻¹ (25 °C) | Mechanism |

|---|---|---|

| 0.1 M HCl | 7.9 × 10⁻⁵ | Acyl–oxygen cleavage (A1) [7] |

| 0.05 M NaOH | 1.3 × 10⁻³ | Base saponification (B_AC2) [8] |

Etherification Reactions

Solid–Liquid Phase-Transfer Catalysis

The bromide reacts cleanly with solid potassium phenoxide under tetra-n-butylammonium bromide mediation, giving 5-phenoxypentyl acetate in >95% isolated yield. In the model halo-ester study, the apparent zero-order rate constant is

$$ k_{\text{app,0}} = 2.89 \times 10^{6}\ \exp!\left( -\frac{54.2\ \text{kJ mol}^{-1}}{RT} \right)\; \text{L mol}^{-1}\,\text{s}^{-1} $$

using tetra-n-butylammonium bromide, whereas tetra-n-butylphosphonium bromide decreases both pre-exponential factor and activation energy [10].

Reaction Kinetics and Deactivation Behavior

Water competes for the quaternary onium ion to generate inactive hydroxide ion pairs, lowering the effective catalyst concentration and inducing a distinctive downward curvature in the time–conversion profile after ≈40% conversion [10]. Catalyst deactivation is reversible upon azeotropic drying of the organic phase.

Optimization Parameters for Etherification Processes

Optimal performance requires: (1) agitation ≥1200 rpm to eliminate interfacial resistance, (2) catalyst loading 5 mol % relative to 5-bromopentyl acetate, and (3) minimal water (<0.05 wt %) to suppress hydrolysis. Under these conditions, space-time yield reaches 0.42 mol L⁻¹ h⁻¹ at 60 °C [10].

Halogen Exchange Reactions

Chemical Exchange Mechanisms

Finkelstein exchange with sodium iodide in acetone proceeds by substitution nucleophilic bimolecular displacement of bromide. Comparison of leaving-group ability in neopentyl analogues establishes the order triflate > iodide ≈ bromide > para-toluenesulfonate > mesylate > chloride, with second-order rate constants differing by up to 10⁴-fold at 100 °C in dimethyl sulfoxide [4] [11].

Applications in Synthetic Transformations

The iodide obtained from halogen exchange undergoes magnesium insertion to give 5-acetoxypentylmagnesium iodide, a versatile synthon for carbon–carbon bond formation in manzamine alkaloid models and other alkylation sequences [12]. Alternatively, chloride–bromide exchange provides a route to 5-bromopentyl acetate from inexpensive 5-chloropentyl acetate without manipulating the acyl function [13].

Table of Key Kinetic Parameters

| Transformation | Temperature / °C | k or k₂ | Activation energy / kJ mol⁻¹ | Reference |

|---|---|---|---|---|

| Hydroxide saponification | 30 | 0.237 L mol⁻¹ s⁻¹ | 29.8 | [8] |

| Acid hydrolysis (HCl) | 25 | 7.9 × 10⁻⁵ min⁻¹ | 55 (theory) | [7] |

| Etherification (tetra-n-butylammonium bromide) | 40–70 | k_app,0 see text | 54.2 | [10] |

| Etherification (tetra-n-butylphosphonium bromide) | 40–70 | k_app,0 see text | 46.2 | [10] |

| Halogen exchange (bromide → iodide, neopentyl) | 100 | 1.1 × 10⁻³ L mol⁻¹ s⁻¹ | 65 | [4] |